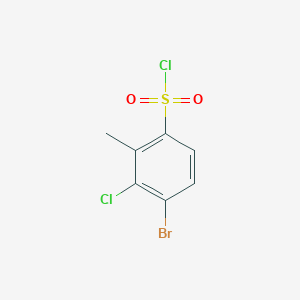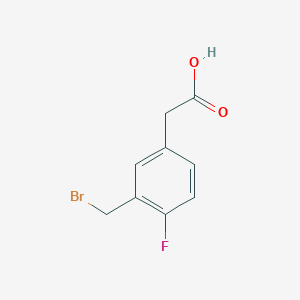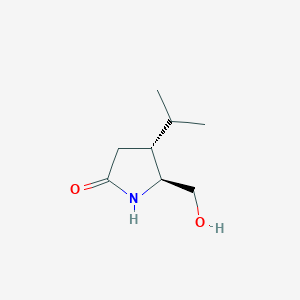![molecular formula C21H13IO5 B12860022 3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of xanthene derivatives This compound is characterized by its unique spiro structure, which involves a fusion of isobenzofuran and xanthene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable xanthene derivative, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodomethyl group can be reduced to a methyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of methyl-substituted xanthene derivatives.
Substitution: Formation of various substituted xanthene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the iodomethyl group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: A xanthene derivative with similar chromophoric properties but lacks the iodomethyl group.
Rhodamine: Another xanthene derivative used as a fluorescent dye, differing in the substitution pattern on the xanthene ring.
Uniqueness
3’,6’-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is unique due to its spiro structure and the presence of both hydroxyl and iodomethyl groups
Eigenschaften
Molekularformel |
C21H13IO5 |
|---|---|
Molekulargewicht |
472.2 g/mol |
IUPAC-Name |
3',6'-dihydroxy-6-(iodomethyl)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C21H13IO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2 |
InChI-Schlüssel |
NYABAQHOUPPMGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CI)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


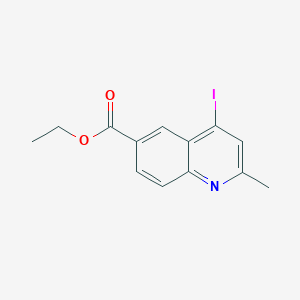
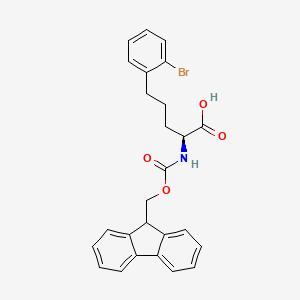
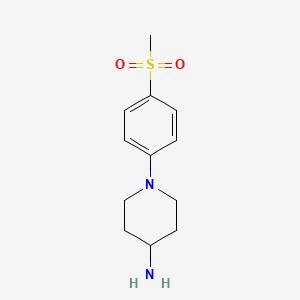
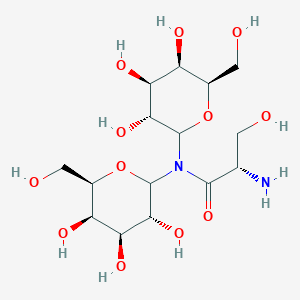
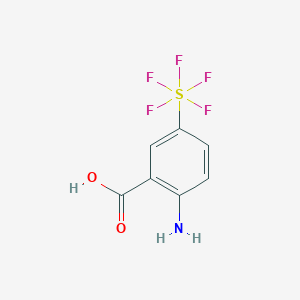
![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
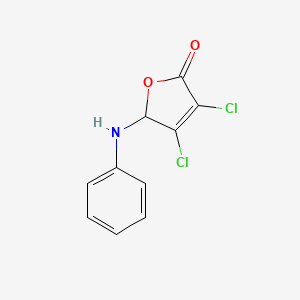
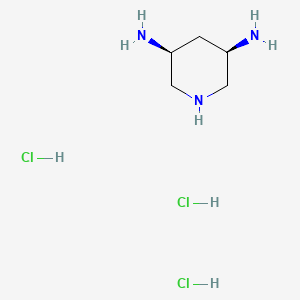
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)
